Product packaging for Methyl 2-aminobut-3-enoate(Cat. No.:)

Methyl 2-aminobut-3-enoate

Cat. No.: B12975237
M. Wt: 115.13 g/mol
InChI Key: ZAPSZMYDFDVSLO-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Intermediate and Building Block

The utility of Methyl 2-aminobut-3-enoate as a versatile chemical intermediate stems from the dual nucleophilic and electrophilic nature of the enamine system, coupled with the reactivity of the ester group. The enamine moiety can act as a nucleophile at the β-carbon, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.

Furthermore, the presence of both an amino group and an ester group allows for subsequent modifications and transformations. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings. The ester group, on the other hand, can be hydrolyzed, reduced, or converted to other functional groups. This multifunctionality makes this compound a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential biological activity. Research has explored its use in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Detailed research findings have highlighted its role in the preparation of various heterocyclic compounds. For example, it serves as an intermediate in the synthesis of nifedipine (B1678770) analogs, which are a class of calcium channel blockers. nih.gov The compound and its derivatives have also been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Academic and Research Context of Enamino Esters

Enamino esters, as a class of compounds, are of significant interest in academic and industrial research. They are recognized as important subunits in several biologically active natural products and therapeutic agents. nih.gov The synthesis and application of enamino esters have been an active area of organic synthesis for a considerable time. nih.gov

The reactivity of enamino esters can be tuned by altering the substituents on the nitrogen atom and the ester group, allowing for a high degree of control in synthetic design. Their ability to act as "masked" β-keto esters provides a synthetically useful alternative in many reactions. The Blaise reaction, for instance, offers a method for synthesizing β-enamino esters from nitriles and α-haloesters using zinc. organic-chemistry.org This reaction can be controlled to yield either the β-enamino ester or the corresponding β-keto ester depending on the workup conditions. organic-chemistry.org

Modern synthetic methods continue to expand the utility of enamino esters. For example, copper(II)-promoted dehydrogenation of α-amino acid esters provides an efficient route to α-enamino esters. rsc.org These α-enamino esters have, in turn, been used in the synthesis of polysubstituted pyrroles. rsc.org

Historical Perspectives and Foundational Research Trajectories in β-Aminoacrylate Chemistry

The chemistry of β-aminoacrylates has a rich history, with early research focusing on their fundamental reactivity and synthesis. The development of reactions like the Blaise reaction laid the groundwork for accessing these valuable intermediates. organic-chemistry.org Over the years, research has evolved from understanding the basic properties of these compounds to exploring their application in complex total synthesis and materials science.

A significant trajectory in β-aminoacrylate chemistry has been the development of stereoselective reactions. The ability to control the stereochemistry of products derived from β-aminoacrylates is crucial for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry. Chemo- and diastereoselective reductions of β-enamino esters have been developed to provide convenient access to both cis- and trans-γ-amino alcohols and β-amino esters. acs.org

More recently, the unique reactivity of β-aminoacrylates has been harnessed in the development of novel materials. For example, a water-compatible "click-like" polymerization between alkynoates and secondary amines has been used to form β-aminoacrylate synthetic polyethylene (B3416737) glycol (PEG) based hydrogels. nih.gov These hydrogels are easily accessible and have potential applications as biomaterials due to their cytocompatibility. nih.gov The pH-triggered cleavage of the β-aminoacrylate bond within these hydrogels allows for the controlled release of conjugated amines, making them attractive for applications such as wound dressing. acs.org This demonstrates the continuing evolution of β-aminoacrylate chemistry, from a foundational concept in organic synthesis to a key component in the design of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B12975237 Methyl 2-aminobut-3-enoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(6)5(7)8-2/h3-4H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPSZMYDFDVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 Aminobut 3 Enoate and Its Derivatives

Classical and Established Synthesis Routes for Methyl 2-aminobut-3-enoate

The most prevalent and well-established methods for synthesizing this compound and its derivatives involve the condensation of β-keto esters with various nitrogen sources. magtech.com.cn This approach is favored for its directness and efficiency.

Condensation Reactions Involving β-Keto Esters and Nitrogen Sources

The direct condensation of β-dicarbonyl compounds, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, with amines is a cornerstone for producing β-enamino esters. acgpubs.orgresearchgate.net

To enhance the efficiency and mildness of the condensation reaction, various catalysts have been employed. Among these, cobalt(II) chloride (CoCl₂·6H₂O) has emerged as a particularly effective, inexpensive, and environmentally benign catalyst. acgpubs.orgscielo.brscispace.com This method allows for the synthesis of a wide array of β-enaminones and β-enamino esters at room temperature and under solvent-free conditions, which simplifies the experimental procedure and often leads to high yields of the desired products. acgpubs.orgresearchgate.netscispace.com The reaction proceeds cleanly, with water being the only byproduct, and the catalyst can often be recovered and reused with minimal loss of activity. researchgate.net The use of CoCl₂ is considered a "green synthesis" protocol due to its high yields, short reaction times, and reduced catalyst loading. researchgate.net

The condensation reaction exhibits a broad substrate scope, accommodating a variety of β-keto esters and nitrogen sources. scielo.br For the synthesis of the target compound and its derivatives, reactants such as ethyl acetoacetate or methyl acetoacetate are commonly used as the β-keto ester component. scielo.briucr.org

The nitrogen source can be varied to produce a range of N-substituted derivatives. Simple nitrogen sources like ammonium (B1175870) acetate (B1210297) are used to synthesize the primary enamine, this compound. iucr.org The reaction of ethyl acetoacetate with ammonium acetate, often facilitated by dehydrating agents or specialized conditions, can produce the corresponding β-enamino ester, though yields can be variable without effective water removal. psu.edu

Aliphatic and aromatic primary amines, such as methylamine, aniline, and substituted anilines like 4-fluoroaniline (B128567) and 2,4,6-trimethyl-phenylamine, are also effective nucleophiles in this reaction. scielo.brresearchgate.netichem.md The electronic properties of the substituents on aryl amines can influence reactivity; electron-donating groups tend to increase reaction rates and yields, while electron-withdrawing groups can have a deactivating effect, requiring longer reaction times. scispace.com Steric hindrance, particularly from ortho-substituents on the amine, can also impact the reaction efficiency, leading to lower yields. scispace.com

The table below summarizes the outcomes of condensation reactions between various β-keto esters and amines, highlighting the versatility of this synthetic route.

β-Keto EsterAmineCatalyst/ConditionsProductYield (%)Reference(s)
Methyl acetoacetateAmmonium acetate-Methyl 3-aminobut-2-enoate- iucr.org
Ethyl acetoacetateAnilineCoCl₂·6H₂O, Solvent-free, RTEthyl 3-(phenylamino)but-2-enoate95 scielo.brscispace.com
Ethyl acetoacetatep-ChloroanilineCoCl₂·6H₂O, Solvent-free, RTEthyl 3-(4-chlorophenylamino)but-2-enoate75 researchgate.net
Ethyl acetoacetate2,4,6-Trimethyl-phenylamine-Ethyl 3-(2,4,6-trimethyl-phenylamino)but-2-enoate- researchgate.netichem.md
Ethyl acetoacetateMethylamine-Ethyl 3-(methylamino)but-2-enoate- organic-chemistry.org
Ethyl acetoacetateAmmonium acetateTetraethyl orthosilicate, EthanolEthyl 3-aminobut-2-enoateGood psu.edu

Derivatization and Functionalization Strategies for Enamine Systems

Enamines, and specifically β-enamino esters like this compound, are highly versatile intermediates in organic synthesis. nih.govmagtech.com.cn Their unique electronic structure, characterized by a nucleophilic β-carbon, allows for a wide range of functionalization reactions. These reactions are pivotal for constructing more complex molecular architectures, particularly N-containing heterocycles. magtech.com.cn

Strategies for derivatization include:

Alkylation and Acylation: The nucleophilic β-carbon can be targeted by various electrophiles, enabling the introduction of alkyl and acyl groups.

Cycloaddition Reactions: β-enamino esters can participate in cycloaddition reactions to form diverse heterocyclic systems. For example, they can react with reagents like acetylacetone (B45752) in the presence of ammonium acetate to yield pyridinone derivatives. nih.gov

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of the alkenyl C-H bond at the β-position, offering an atom-economical route to introduce new substituents. rsc.org

Diversity-Oriented Synthesis: Visible-light-driven reactions employing reagents like bromodifluoroacetate can lead to a variety of complex structures from β-enamino esters, including α-ketoester β-enamino esters and fluorinated pyrrolinones. rsc.org

These functionalization strategies underscore the importance of β-enamino esters as platform molecules for generating chemical diversity. researchgate.net

Advanced and Emerging Synthetic Approaches for this compound Analogues

Beyond classical condensation methods, advanced strategies are being developed for the synthesis of related structures, particularly α-vinyl amino acids, which are isomers of the enamine system.

Transformation of Precursors (e.g., allyl cyanide derivatives leading to vinyl glycine (B1666218) intermediates)

An important analogue of this compound is vinylglycine (2-aminobut-3-enoic acid), a non-proteinogenic amino acid. evitachem.comgoogle.com A notable synthetic route to racemic vinylglycine starts from the inexpensive and commercially available precursor, allyl cyanide (3-butenenitrile). google.comgoogleapis.com This multi-step process avoids the need for complex protecting groups and utilizes simple reagents. google.comgoogle.com

The key steps in this transformation are:

Pinner Reaction: Allyl cyanide is first reacted with anhydrous methanol (B129727) and hydrogen chloride gas to form the corresponding imidate hydrochloride, methyl-3-butenylimidate hydrochloride. evitachem.comgoogle.com

N-Chlorination: The imidate is then treated with sodium hypochlorite (B82951) to produce an N-chloroimidate intermediate. evitachem.comgoogle.com

Neber-like Rearrangement: Finally, treatment of the N-chloroimidate with a base like aqueous sodium hydroxide (B78521) induces a rearrangement to yield vinyl glycine. evitachem.comgoogle.com

This pathway provides a straightforward and cost-effective method for accessing vinyl glycine, which serves as a valuable chiral building block for more complex molecules after resolution. google.comgoogleapis.com

Hydrolysis of Related Ester Derivatives to 3-Aminocrotonic Acid

The hydrolysis of this compound and its related ester analogues is a fundamental transformation to yield 3-aminocrotonic acid. This process typically involves the cleavage of the ester group under aqueous acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The reaction of this compound with an aqueous acid, such as hydrochloric acid, can effectively hydrolyze the methyl ester to the corresponding carboxylic acid. The mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by water. Subsequent elimination of methanol yields the final 3-aminocrotonic acid product. This method is a common and straightforward route for obtaining the free acid from its ester precursor.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, saponification using a base like sodium hydroxide can be employed. In this process, the hydroxide ion directly attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish 3-aminocrotonic acid.

Continuous Flow Chemistry Applications in Enamino Ester Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of β-amino α,β-unsaturated esters, including this compound, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. doaj.orgresearchgate.net

The synthesis of β-amino crotonates can be achieved by reacting a β-ketoester, such as methyl acetoacetate, with ammonia (B1221849) or a primary amine. doaj.orgresearchgate.net In a continuous flow setup, reactants are pumped through a heated tube or microreactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.combeilstein-journals.org This level of control often leads to higher yields and purity, minimizing the formation of byproducts. mdpi.com

One study demonstrated the continuous flow synthesis of various β-amino α,β-unsaturated esters in an aqueous medium. doaj.orgresearchgate.net This approach is particularly noteworthy for its green process technology, as it can be performed without an external solvent. doaj.orgresearchgate.net The use of tubular reactors can overcome heat and mass transfer limitations often encountered in batch reactors, facilitating a simplified setup for potential pilot-scale production. doaj.orgresearchgate.net For the synthesis of this compound, a recyclable and reusable homogeneous acid catalyst can be employed to improve the process's sustainability. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of β-Amino Acid Esters

Parameter Batch Bioreactor Continuous-Flow Microreactor
Reaction Time ~24 hours 30 minutes
Efficiency Lower Higher
Process Control Less Precise Precise control of parameters

| Waste Generation | Higher | Reduced |

This data, derived from studies on related β-amino acid esters, highlights the significant improvements in reaction efficiency offered by continuous flow technology. mdpi.com

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of chiral analogues of this compound requires stereoselective synthetic methods that can control the formation of new stereocenters.

Chiral Auxiliary-Mediated Methodologies

A well-established strategy for inducing stereoselectivity is the use of a chiral auxiliary. numberanalytics.comethz.ch This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed. ethz.chwikipedia.org

For the synthesis of chiral derivatives of this compound, a chiral amine could be used in the initial condensation reaction with a β-ketoester. The chirality of the amine would direct the formation of a specific enamine diastereomer. Subsequent reactions, such as alkylation at the α-position, would then proceed with a facial bias imposed by the chiral auxiliary, leading to a product with high diastereoselectivity. acs.org Finally, removal of the chiral auxiliary would yield the enantioenriched target molecule.

For instance, chiral oxazolidinones and camphorsultam are effective auxiliaries in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. wikipedia.org Pseudoephedrine can also serve as a versatile chiral auxiliary for the asymmetric alkylation of amide enolates, a strategy that could be adapted for related systems. wikipedia.org The selection of the appropriate chiral auxiliary is crucial and often depends on the specific reaction and desired stereochemical outcome. mdpi.com

Asymmetric Catalysis in Enamine Chemistry

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalytic Strategies (e.g., Michael addition, enamine-activated α-alkylation)

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. mdpi.commdpi.com Enamine catalysis is a prominent organocatalytic activation mode where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govnih.gov

Michael Addition: The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a powerful C-C bond-forming reaction that can be catalyzed by chiral primary or secondary amines. mdpi.commdpi.comnih.govresearchgate.net For example, a chiral pyrrolidine (B122466) catalyst, sometimes used with an acidic co-catalyst, can promote the addition of an aldehyde to a nitroalkene with high enantioselectivity. nih.gov This strategy could be applied to synthesize γ-nitro carbonyl compounds, which are valuable precursors to chiral γ-amino acids. nih.gov The reaction proceeds through a chiral enamine intermediate that adds to the Michael acceptor in a stereocontrolled fashion. mdpi.commdpi.comnih.gov

Enamine-Activated α-Alkylation: The direct asymmetric α-alkylation of aldehydes has been achieved through the synergistic merger of enamine catalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis. princeton.edu This triple catalytic system enables the coupling of aldehydes with simple olefins to form α-alkylated products with high enantioselectivity. princeton.edu A chiral amine catalyst forms an enamine, which is then converted to an enaminyl radical that adds to the olefin. princeton.edu This methodology provides a powerful tool for the construction of chiral centers adjacent to a carbonyl group. While direct application to this compound itself is complex, the principles can be applied to the synthesis of its chiral precursors.

Table 2: Examples of Organocatalyzed Asymmetric Michael Additions

Catalyst System Reactants Product Type Diastereoselectivity (syn/anti) Enantiomeric Excess (ee)
(R,R)-DPEN-thiourea Aldehyde + α,β-Unsaturated Nitroalkene γ-Nitro Aldehyde 9/1 97-99%
(R,R)-DPEN-thiourea Cycloketone + α,β-Unsaturated Nitroalkene Chiral Michael Adduct 9/1 76-99%

Data adapted from studies on similar systems. mdpi.commdpi.comnih.gov

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a robust platform for the asymmetric synthesis of chiral amines and their derivatives. nih.govacs.org These methods often rely on chiral ligands that coordinate to the metal center and create a chiral environment, enabling highly enantioselective transformations. nih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamines and enamides is one of the most efficient methods for preparing chiral amines. bohrium.comthieme-connect.com Chiral transition-metal complexes, particularly those of rhodium and iridium, bearing chiral phosphine (B1218219) ligands, are highly effective catalysts for this transformation. nih.govacs.org The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond, leading to the formation of the product with high enantiomeric excess. This method has been widely applied in the synthesis of natural products and pharmaceuticals containing chiral amine motifs. bohrium.com

Other Metal-Catalyzed Reactions: Beyond hydrogenation, various other metal-catalyzed asymmetric reactions are applicable. For instance, nickel-catalyzed asymmetric reductive alkylation can convert enamines into α-branched chiral amines. chemrxiv.org This reaction involves the hydrometallation of the enamine to generate a chiral alkylnickel intermediate, which then couples with an alkyl electrophile. chemrxiv.org Additionally, metal-catalyzed hydroaminomethylation and allylic amination reactions provide further routes to chiral amine structures. nih.govacs.org

Table 3: Overview of Metal-Catalyzed Asymmetric Syntheses for Chiral Amines

Reaction Type Metal Catalyst Ligand Type Substrate Product
Asymmetric Hydrogenation Iridium, Rhodium Chiral Phosphines Enamines, Imines Chiral Amines
Reductive Alkylation Nickel Chiral Ligand Enamines α-Branched Chiral Amines

This table summarizes general approaches applicable to the synthesis of chiral amines. nih.govacs.orgbohrium.comchemrxiv.orgmdpi.com

Biocatalytic Routes and Enzymatic Conversions

Biocatalysis has emerged as a powerful tool in organic synthesis, providing environmentally benign and highly selective methods for the production of complex molecules. nih.govacib.at Enzymes, as natural catalysts, can facilitate reactions with high stereoselectivity, a crucial aspect in the synthesis of chiral compounds like derivatives of this compound. nih.govacib.at

One notable biocatalytic application is the use of lipases for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used in the resolution of N-protected β-amino methyl esters through transesterification. researchgate.net This method has demonstrated high conversion rates and yields of optically pure enantiomers. researchgate.net The enantioselectivity of CAL-B is particularly high for substrates with α- and/or β-stereocenters. researchgate.net

Enoate reductases, belonging to the Old Yellow Enzyme (OYE) family, are another class of enzymes utilized in the asymmetric synthesis of chiral molecules. researchgate.netnih.gov These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds, a key transformation for producing chiral building blocks. researchgate.netnih.gov For example, baker's yeast, which contains enoate reductases, has been used to produce (S)-2-bromobutanoic acid with high enantiomeric excess from its corresponding α,β-unsaturated ester. researchgate.net

Furthermore, the synthesis of (S)-2-aminobutanol has been achieved in engineered yeast strains by introducing reductases and a phosphopantetheinyl transferase, demonstrating the potential of in vivo biocatalysis for producing novel chemical entities. researchgate.net

A summary of relevant biocatalytic transformations is presented in the table below.

Enzyme/BiocatalystSubstrateProductKey TransformationReference
Lipase B from Candida antarctica (CAL-B)Racemic N-protected β-amino methyl estersEnantiomerically pure esters and remaining amino estersEnantioselective transesterification researchgate.net
Baker's Yeast (contains Enoate Reductases)Methyl (Z)-2-bromocrotonate(S)-2-bromobutanoic acidAsymmetric bioreduction of C=C bond researchgate.net
OYE1–3 (Enoate Reductases)Methyl (Z)-2-bromocrotonateMethyl (S)-2-bromobutanoateAsymmetric bioreduction of C=C bond researchgate.net
Acinetobacter sp. lipaseRacemic methyl 2-chlorobutanoate(S)-methyl 2-chlorobutanoateEnantioselective hydrolysis researchgate.net
PapainN-tert-butoxycarbonyl vinyl glycineL-N-tert-butoxycarbonyl vinyl glycine ester and D-N-tert-butoxycarbonyl vinyl glycineEnantioselective esterification google.comunl.edugoogle.com
Photoredox Catalysis in Enantioselective Synthesis

Visible-light photoredox catalysis has become a significant strategy in modern organic synthesis, enabling the construction of complex molecules under mild conditions. researchgate.net This methodology relies on the ability of a photocatalyst to initiate single-electron transfer (SET) processes upon light absorption, generating highly reactive radical intermediates. nih.gov The merger of photoredox catalysis with other catalytic systems, such as nickel catalysis, has opened new avenues for enantioselective transformations. nih.govacs.org

A key application of this dual catalysis is the enantioselective decarboxylative arylation of α-amino acids. nih.govacs.org In this process, a photocatalyst mediates the oxidation and subsequent decarboxylation of an α-amino acid to form a prochiral α-amino radical. nih.govacs.org Concurrently, a chiral nickel catalyst activates an aryl halide, and the resulting complex intercepts the radical to forge a new carbon-carbon bond with high enantioselectivity. nih.govacs.org This approach allows for the synthesis of enantioenriched benzylic amines from readily available starting materials. acs.org

Another strategy involves the stereoselective addition of carbon-centered radicals to chiral sulfinyl imines. chemrxiv.org Visible light-promoted photoredox catalysis can generate radicals from ubiquitous carboxylic acids, which then add to the imine to create new stereocenters. chemrxiv.org The use of a chiral sulfoxide (B87167) auxiliary on the imine directs the stereochemical outcome of the radical addition. chemrxiv.org

The table below summarizes key aspects of photoredox-catalyzed enantioselective syntheses relevant to amino acid derivatives.

Catalytic SystemSubstratesProduct TypeKey FeaturesReference
Photoredox and Nickel Catalysisα-Amino acids, Aryl halidesEnantioenriched benzylic aminesEnantioconvergent decarboxylative Csp³–Csp² cross-coupling nih.govacs.org
Organic Photocatalyst and Chiral Sulfinyl ImineCarboxylic acids, Chiral glyoxylate-derived sulfinyl imineUnnatural α-amino acidsStereoselective C-radical addition to a chiral auxiliary chemrxiv.org
Decatungstate PhotocatalysisAlkanes, IminesUnnatural α-amino estersDirect conversion of strong, aliphatic C(sp³)–H bonds bohrium.com

Enantioselective Resolution Techniques for Chiral Derivatives

Enantioselective resolution remains a fundamental and practical approach for obtaining enantiomerically pure compounds. This is particularly relevant for the derivatives of this compound, which are often synthesized as racemic mixtures. Both enzymatic and chemical methods have been successfully employed for this purpose.

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. unl.edu A classic example is the papain-catalyzed enantioselective esterification of N-tert-butoxycarbonyl vinyl glycine. google.comunl.edugoogle.com In this process, the L-enantiomer is selectively converted to its corresponding ester, allowing for the separation of the unreacted D-enantiomer. google.comunl.edu Hydrolytic enzymes such as lipases, esterases, and proteases are commonly used for these resolutions. google.comgoogle.com Lipase-mediated "reverse transesterification" has also been applied for the partial kinetic resolution of racemic α-vinyl amino acids. nih.gov

Chemical resolution methods often involve the use of a chiral resolving agent to form diastereomeric derivatives that can be separated by conventional techniques like crystallization or chromatography. While specific examples for this compound itself are less detailed in the provided context, the principles are broadly applicable. For instance, the alkylation of chiral vinylglycine-derived dianionic dienolates bearing a chiral auxiliary, such as the (−)-8-(β-naphthyl)menthyl auxiliary, allows for the diastereoselective synthesis of higher L-α-vinyl amino acids. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. springernature.com

The following table outlines different enantioselective resolution strategies for vinylglycine derivatives.

Resolution MethodRacemic SubstrateResolving Agent/CatalystSeparated ProductsReference
Enzymatic Kinetic Resolution (Esterification)N-tert-butoxycarbonyl vinyl glycinePapainL-ester and D-acid google.comunl.edugoogle.com
Enzymatic Kinetic Resolution (Fermentation)(dl)-VinylglycineBaker's yeastD-Vinylglycine unl.edu
Lipase-mediated "Reverse Transesterification"Racemic α-vinyl amino acidsLipasePartially resolved amino acids nih.gov
Chiral Auxiliary-based Diastereoselective SynthesisChiral vinylglycine dienolate precursor(−)-8-(β-naphthyl)menthyl auxiliaryDiastereomeric alkylation products nih.gov

Computational and Spectroscopic Characterization in Research of Methyl 2 Aminobut 3 Enoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the structural and electronic properties of enaminoesters. These theoretical methods allow researchers to model molecular systems with high accuracy, complementing and guiding experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and electronic characteristics of molecules. The process of geometry optimization within DFT involves calculating the ground state energy of a molecule and adjusting the atomic coordinates to find the most stable structure with the lowest possible energy mdpi.comstackexchange.com. This method has been successfully applied to analogues of Methyl 2-aminobut-3-enoate to predict their molecular structure.

In a study of Methyl(Z)-3-((4-fluorophenyl) amino)but-2-enoate, a high-level DFT computation showed a substantial correlation with experimental data obtained from X-ray diffraction ajchem-a.com. DFT calculations are also used to evaluate the chemical reactivity of molecules by analyzing their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and their Molecular Electrostatic Potential (MEP) surfaces ajchem-a.comuliege.beajchem-a.com. These analyses provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack ajchem-a.com.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals mdpi.com. The combination of a functional and a basis set defines the level of theory.

For enaminoester compounds, the B3LYP functional combined with the 6-311+G(2d,3p) basis set has been specifically chosen for its high accuracy in determining molecular geometric structures ajchem-a.comuliege.beajchem-a.com. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT semanticscholar.org. The 6-311+G(2d,3p) basis set is a large and flexible set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution, which improves the accuracy of the calculations mdpi.com. The suitability of various DFT methods, including B3LYP, has been assessed for producing accurate equilibrium geometries of molecular complexes, with certain functional and basis set combinations proving to be both accurate and computationally reasonable nih.gov.

Table 1: Computational Methods Used in the Study of Methyl 3-aminobut-2-enoate and Analogues

Compound Studied Computational Method Functional Basis Set Purpose Reference
Methyl(Z)-3-((4-fluorophenyl) amino)but-2-enoate DFT B3LYP 6-311+G(2d,3p) Geometry Optimization, Electronic Structure ajchem-a.comuliege.beajchem-a.com
(Z)-methyl 3-aminobut-2-enoate (MAB) & Analogues DFT B3LYP 6-311++G(d,p) Conformation, Intramolecular Hydrogen Bonding researchgate.net

Theoretical modeling is crucial for performing conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules like enaminoesters, identifying the most stable conformer is essential for understanding its properties.

Computational studies on amino derivatives of acetoacetates, including (Z)-methyl 3-aminobut-2-enoate, have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to characterize their structures, conformations, and intramolecular hydrogen bonding researchgate.net. Such analyses help confirm the existence of specific conformers, which can be validated by comparing the calculated vibrational spectra with experimental results researchgate.net.

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction studies have been conducted on (Z)-Methyl 3-aminobut-2-enoate and its derivatives to elucidate their molecular structures. The analysis of (Z)-Methyl 3-aminobut-2-enoate revealed that the molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.036 Å researchgate.netnih.gov. Its structure is stabilized by an intramolecular N—H⋯O hydrogen bond, which creates a six-membered ring motif known as an S(6) ring researchgate.netnih.gov. In the crystal lattice, intermolecular N—H⋯O interactions further link the molecules into chains researchgate.netnih.gov.

A similar study on the analogue Methyl(Z)-3-((4-fluorophenyl) amino)but-2-enoate also confirmed its structure through X-ray analysis ajchem-a.comuliege.beajchem-a.com. The crystal structure of this derivative is held together by van der Waals interactions and weak N-H···O and C-H···O hydrogen bonds ajchem-a.com.

Both (Z)-Methyl 3-aminobut-2-enoate and its analogue, Methyl(Z)-3-((4-fluorophenyl) amino)but-2-enoate, crystallize in the monoclinic system ajchem-a.comuliege.beajchem-a.comresearchgate.net. Specifically, they belong to the P21/c space group ajchem-a.comuliege.beajchem-a.com. The P21/c space group is one of the most common space groups for organic molecules and is centrosymmetric, meaning it contains a center of inversion symmetry ucl.ac.ukunina.it. This space group is defined by the presence of a two-one screw axis (21) and a c-glide plane ucl.ac.ukglobalsino.com. The unit cell contains four molecules (Z=4) ajchem-a.comuliege.beajchem-a.comresearchgate.net.

Table 2: Crystallographic Data for (Z)-Methyl 3-aminobut-2-enoate and an Analogue

Parameter (Z)-Methyl 3-aminobut-2-enoate Methyl(Z)-3-((4-fluorophenyl) amino)but-2-enoate
Formula C5H9NO2 C11H12NO2F
Crystal System Monoclinic Monoclinic
Space Group Not explicitly stated but implied by parameters P21/c
a (Å) 8.3020 (12) 6.5919 (3)
b (Å) 9.7232 (14) 15.9809 (8)
c (Å) 7.665 (1) 10.1859 (4)
β (˚) 97.855 (13) 105.3300 (16)
V (ų) Not provided in source 1034.85
Z 4 4
Reference researchgate.net ajchem-a.comuliege.beajchem-a.com

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of "Methyl 3-aminobut-2-enoate." These methods provide a comprehensive understanding of its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural determination of "Methyl 3-aminobut-2-enoate," providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons present. The vinyl proton typically appears as a singlet, with its chemical shift influenced by the electron-donating amino group. The methyl groups on the ester and the double bond also show characteristic singlet signals at different chemical shifts.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the ester group is characteristically deshielded and appears at a high chemical shift. The olefinic carbons of the C=C double bond are also readily identified in the spectrum, with their positions indicating the presence of the conjugated system.

Interactive Table: NMR Data for Methyl 3-aminobut-2-enoate
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~160-180
-OCH₃~3.5-4.5Not applicable
C=CHNot applicable~80-90
=CH-~4.5-5.0Not applicable
C-CH₃~1.8-2.3Not applicable
NH₂Broad signalNot applicable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in "Methyl 3-aminobut-2-enoate." The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes include:

N-H Stretching: The amino group typically shows one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=O Stretching: The carbonyl group of the ester shows a strong absorption band, typically around 1735 cm⁻¹ ucalgary.ca. Conjugation with the enamine system can shift this frequency.

C=C Stretching: The carbon-carbon double bond of the enamine system gives rise to an absorption in the 1600-1650 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands for the ester group are observed between 1000 and 1300 cm⁻¹ ucalgary.ca.

Interactive Table: IR Absorption Data for Methyl 3-aminobut-2-enoate
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretch3300-3500
Carbonyl (C=O)Stretch~1735
Alkene (C=C)Stretch1600-1650
Ester (C-O)Stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of "Methyl 3-aminobut-2-enoate." The presence of the conjugated enamino ester system results in characteristic absorption maxima (λ_max).

The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These occur due to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated C=C-C=O system.

n → π* transitions: These involve the excitation of non-bonding electrons (from the oxygen or nitrogen atoms) to the π* antibonding orbitals. These are typically weaker than π → π* transitions ucalgary.ca.

In a study of related β-enamino esters, the maximum absorption wavelength was found to redshift (shift to longer wavelengths) as the polarity of the solvent increased, a phenomenon known as solvatochromism mdpi.com. For instance, one study showed a shift in the maximum absorption wavelength of about 10 nm when moving to more polar solvents mdpi.com.

Mass Spectrometry in the Analysis of Reaction Byproducts and Derivatization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of "Methyl 3-aminobut-2-enoate," which is crucial for confirming its structure and identifying byproducts in a reaction mixture. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (115.13 g/mol ) nih.govsielc.com.

Typical fragmentation patterns for enamino esters can be complex but may involve:

Loss of the alkoxy group (-OCH₃): A common fragmentation pathway for methyl esters.

Cleavage of the ester group: Leading to the formation of acylium ions ucalgary.ca.

Fragmentation of the butenoate chain: Various cleavages along the carbon backbone can occur.

Rearrangements: Intramolecular rearrangements can sometimes occur in the mass spectrometer rsc.org.

Derivatization, for example by preparing formamidene butyl esters, can be used to improve the signal intensity of amino acid esters in electrospray ionization tandem mass spectrometry nih.gov. Mass spectrometry is also a valuable tool for studying the tautomeric equilibria of enaminones in the gas phase conicet.gov.ar.

Photoluminescence Properties of Enamino Esters

Interestingly, some β-enamino esters, which are considered non-traditional luminogens (they lack large π-conjugated structures), can exhibit intrinsic photoluminescence mdpi.com. "Methyl 3-aminobut-2-enoate" (also known as methyl 3-aminocrotonate) is one such compound.

Research has shown that crystals of this compound emit blue fluorescence when exposed to UV irradiation mdpi.com. This luminescence is attributed to the formation of through-space conjugation in molecular aggregates, which is facilitated by strong intermolecular and intramolecular hydrogen bonds. The compound also exhibits solvatochromism, where the emission wavelength shifts to longer wavelengths (redshifts) as the polarity of the solvent increases mdpi.com. This behavior highlights the influence of the molecular environment on its photophysical properties.

Applications of Methyl 2 Aminobut 3 Enoate As a Versatile Synthon in Complex Molecule Synthesis

Synthesis of Natural Products and Their Analogues

While Methyl 2-aminobut-3-enoate is a potent synthon for various molecular frameworks, its direct application in the total synthesis of complex natural products is an area of ongoing exploration. The structural motifs accessible from this compound, such as substituted pyrroles and dihydropyridines, are prevalent in numerous natural alkaloids and polyketides. Synthetic strategies often focus on creating analogues of natural products, leveraging the compound's reactivity to generate molecular diversity for biological screening. For instance, the ability to construct polysubstituted aromatic and heterocyclic systems provides a foundation for synthesizing analogues of bioactive natural compounds, contributing to structure-activity relationship (SAR) studies and the development of new therapeutic leads.

Role in the Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates

The utility of this compound and its isomer is most prominently demonstrated in medicinal chemistry, where they serve as key intermediates for a variety of pharmaceutically important structures.

The tautomer, methyl 3-aminobut-2-enoate, is a well-established precursor in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, a major class of calcium channel blockers. researchgate.net These drugs are widely used in the treatment of cardiovascular conditions like hypertension and angina. jmedchem.com The classical method for this synthesis is the Hantzsch reaction, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. In variations of this synthesis, methyl 3-aminobut-2-enoate serves as a key enamine component, reacting with a Knoevenagel adduct to form the core dihydropyridine (B1217469) ring system. nih.govnih.gov This approach is fundamental to producing a wide range of nifedipine-like drugs. researchgate.net

Table 1: Role in Calcium Antagonist Synthesis

Precursor CompoundReaction TypeResulting Pharmacological ScaffoldExample Drug Class
Methyl 3-aminobut-2-enoateHantzsch Dihydropyridine Synthesis1,4-DihydropyridineCalcium Channel Blockers (e.g., Nifedipine (B1678770) analogues)

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with a vast number exhibiting antiviral activity. nih.gov Methyl 3-aminobut-2-enoate, as a reactive enamine, is an excellent starting material for constructing nitrogen-containing heterocycles. A significant development is its use in a rhodium-catalyzed process that merges the enamine with unactivated alkynes to form highly substituted pyrroles. researchgate.net This method proceeds through an allylic sp³ C-H activation, demonstrating a novel and efficient route to a class of heterocycles known for a broad spectrum of biological activities, including potential antiviral applications. The ability to generate complex pyrrole (B145914) structures opens avenues for creating novel antiviral candidates. researchgate.netnih.gov

Table 2: Synthesis of Biologically Relevant Heterocycles

Starting MaterialKey ReactionHeterocyclic ProductPotential Biological Application
Methyl 3-aminobut-2-enoate (Enamine)Rh-catalyzed C-H activation and cyclization with alkynesPolysubstituted PyrrolesAntiviral, Anti-inflammatory
Methyl 3-aminobut-2-enoateHantzsch Reaction1,4-DihydropyridinesCardiovascular (Calcium Channel Blocker)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of the GABAergic system is a key therapeutic strategy for various neurological and neurodegenerative disorders. The core structure of this compound makes it a potential precursor for the synthesis of GABA analogues. researchgate.netwikipedia.org By modifying the functional groups of the butenoate backbone, researchers can synthesize novel compounds designed to interact with GABA receptors or metabolic enzymes. For example, synthetic routes have been developed to produce 2-substituted derivatives of 4-aminobutanoic acid (GABA) from related starting materials, aiming to create molecules with altered pharmacological profiles, such as increased specificity or potency as receptor agonists or antagonists. researchgate.netrsc.org

Application in Agrochemical Synthesis

The principles that make this compound valuable in pharmaceuticals also extend to the agrochemical industry. Many modern fungicides, herbicides, and insecticides are based on heterocyclic scaffolds due to their potent and selective biological activity. The ability to efficiently synthesize substituted pyrroles and other nitrogen-containing ring systems from this precursor is directly relevant. These heterocyclic cores are known components in a variety of agrochemicals, and developing efficient synthetic routes is crucial for the discovery of new and more effective crop protection agents.

Contribution to the Development of Novel Organic Methodologies

The unique reactivity of this compound and its enamine tautomer has made them useful tools for developing new reactions. A prime example is the development of a novel pyrrole synthesis via a rhodium-catalyzed, intermolecular C-H activation of the enamine's allylic methyl group, followed by coupling with an alkyne. researchgate.net This reaction was a conceptual breakthrough, as it demonstrated a challenging C(sp³)-H activation and subsequent C-C bond formation. Such methodologies expand the toolkit of synthetic organic chemists, enabling the construction of complex molecules in fewer steps and with greater efficiency, which is a fundamental goal in modern chemical synthesis. researchgate.net

Future Research on this compound: New Frontiers in Synthesis and Materials

This compound, a versatile building block in organic chemistry, is poised for significant advancements that align with modern chemical research trends. Future explorations of this compound are expected to focus on enhancing the sustainability of its synthesis, harnessing computational tools to predict new reactions, and uncovering novel applications in materials science. These research avenues promise to unlock the full potential of this valuable chemical intermediate.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2-aminobut-3-enoate, and how should data be interpreted?

  • Methodological Answer : Characterization typically involves NMR spectroscopy (¹H/¹³C) to confirm the structure, IR spectroscopy to identify functional groups (e.g., ester and amine groups), and mass spectrometry for molecular weight validation. For crystalline samples, X-ray crystallography is critical. Use software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries . Validate the structure using tools like PLATON to check for missed symmetry or disorder . Ensure bond lengths and angles align with literature values for similar enamine esters.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to its GHS classification (e.g., acute toxicity, skin irritation) as outlined in safety data sheets . Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from oxidizers. Conduct a risk assessment for potential amine-related reactivity (e.g., nucleophilic attack). Document exposure limits and emergency procedures per institutional guidelines.

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed to predict supramolecular assembly?

  • Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into patterns (e.g., chains, rings). Use crystallographic data to identify donor-acceptor distances (typically 2.7–3.0 Å for N–H···O bonds) and angles (>120°). Software like Mercury (CCDC) can automate pattern recognition. For example, if the amine group forms a D(2) motif with ester carbonyls, this suggests a dimeric assembly. Compare results to analogous compounds in the Cambridge Structural Database .

Q. What methodologies are effective in resolving contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer :
  • Step 1 : Re-examine refinement parameters (e.g., ADPs, occupancy) in SHELXL to rule out overfitting .
  • Step 2 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the gas-phase geometry and compare with experimental bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects.
  • Step 3 : Validate computational models using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding dominance) .
  • Step 4 : Apply Bayesian statistics to assess the likelihood of alternative conformers .

Q. How can systematic reviews integrate diverse experimental studies on this compound to address reproducibility challenges?

  • Methodological Answer : Follow COSMOS-E guidelines :
  • Define inclusion criteria (e.g., peer-reviewed studies with crystallographic data).
  • Use PRISMA flow diagrams to document literature screening.
  • Perform meta-analyses on key parameters (e.g., reaction yields, bond lengths) using random-effects models to account for heterogeneity.
  • Address bias via funnel plots or Egger’s test . For conflicting data (e.g., solvent-dependent reactivity), conduct subgroup analyses by solvent polarity or temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.